molecular formula C8H13NO2 B13356042 Methyl 2-azabicyclo[3.1.1]heptane-1-carboxylate

Methyl 2-azabicyclo[3.1.1]heptane-1-carboxylate

Cat. No.: B13356042
M. Wt: 155.19 g/mol
InChI Key: VABRIJQPJBDMNS-UHFFFAOYSA-N
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Description

Methyl 2-azabicyclo[3.1.1]heptane-1-carboxylate (CAS: 1392804-60-2) is a bicyclic compound featuring a [3.1.1] ring system with a nitrogen atom in the bridgehead position and a methyl ester group at the 1-carboxylate position. The molecular formula is C₈H₁₄ClNO₂, with a molecular weight of 191.65 g/mol and a purity ≥95% .

Properties

IUPAC Name

methyl 2-azabicyclo[3.1.1]heptane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-11-7(10)8-4-6(5-8)2-3-9-8/h6,9H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VABRIJQPJBDMNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CC(C1)CCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-azabicyclo[3.1.1]heptane-1-carboxylate can be achieved through several methods. One common approach involves the use of cyclopentene derivatives and nitrogen-containing reagents under specific reaction conditions. For instance, a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes can be employed to synthesize oxygenated 2-azabicyclo[2.2.1]heptanes, which can then be further functionalized to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using readily available bulk reagents. The process may include steps such as double alkylation of cyclohexane 1,3-diesters with diiodomethane, followed by functionalization through photocatalytic Minisci-like conditions .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-azabicyclo[3.1.1]heptane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxygenated derivatives, while reduction reactions may produce more saturated compounds. Substitution reactions can result in a wide range of functionalized derivatives .

Scientific Research Applications

Methyl 2-azabicyclo[3.1.1]heptane-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-azabicyclo[3.1.1]heptane-1-carboxylate involves its interaction with molecular targets and pathways. The nitrogen atom within the bicyclic structure can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The specific pathways and targets depend on the context in which the compound is used, such as its role in medicinal chemistry or materials science .

Comparison with Similar Compounds

The compound belongs to the broader class of azabicycloalkanes, which vary in ring size, substituents, and heteroatom placement. Below is a detailed comparison with structurally and functionally related analogs:

Structural Variations
Compound Name Ring System Substituents/Functional Groups Key Properties/Applications References
Methyl 2-azabicyclo[3.1.1]heptane-1-carboxylate hydrochloride [3.1.1] Methyl ester, HCl salt Research intermediate; limited availability
Methyl 2-benzyl-2-azabicyclo[3.1.1]heptane-1-carboxylate [3.1.1] Benzyl group at N2, methyl ester Potential pharmacophore modification
Methyl 2-oxo-3-azabicyclo[3.1.1]heptane-1-carboxylate [3.1.1] Ketone at C2, methyl ester Predicted boiling point: 328.4°C; pKa 15.08
(1S,4R,6S)-2-Boc-6-hydroxy-2-azabicyclo[2.2.1]heptane [2.2.1] Boc-protected amine, hydroxyl group Chiral building block for drug synthesis
4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid derivatives [3.2.0] Sulfur atom in ring, carboxylic acid Pharmacopeial relevance (crystallinity tests)
Methyl N-benzoyl-2-exo-(phenyl)-7-azabicyclo[2.2.1]heptane-1-carboxylate [2.2.1] Benzoyl and phenyl groups Synthesized via cycloaddition; enantiopure isolation

Key Observations :

  • Ring System Impact :
    • The [3.1.1] system (target compound) has greater ring strain compared to [2.2.1] or [3.2.0] systems, influencing reactivity and stability .
    • Sulfur-containing analogs ([3.2.0]) exhibit distinct electronic properties and pharmaceutical utility, e.g., in antibiotic scaffolds .
  • Substituent Effects: Boc-protected amines (e.g., [2.2.1] derivatives) enhance stability during synthesis but require deprotection for further functionalization .
Physicochemical Properties
Property This compound Methyl 2-oxo-3-azabicyclo[3.1.1]heptane-1-carboxylate 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Molecular Weight 191.65 g/mol 169.18 g/mol Varies (e.g., sodium salt forms)
Boiling Point Not reported 328.4°C (predicted) Not available
Solubility Likely polar-solvent soluble (HCl salt) Moderate (ester group) High in water (sodium salt)
Stability Stable as HCl salt Sensitive to hydrolysis (ketone) Stable in crystallized form
Commercial Availability and Pricing
  • Target Compound : Discontinued in 25mg/250mg sizes ; available from ECHEMI as industrial grade (99% purity, 25kg/drum) .
  • Comparators: [2.2.1] Boc-protected analogs: $100–585/100mg .

Biological Activity

Methyl 2-azabicyclo[3.1.1]heptane-1-carboxylate (also known as this compound hydrochloride) is a bicyclic compound with significant biological activity, primarily recognized for its role as an acetylcholinesterase inhibitor . This compound's unique bicyclic structure, which includes a nitrogen atom, enhances its interaction with various biological targets, making it a subject of interest in neuropharmacology and medicinal chemistry.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • CAS Number : 1392804-60-2
  • Molecular Formula : C8H14ClNO2
  • Molecular Weight : Approximately 191.66 g/mol
  • Physical Appearance : White to off-white powder

The primary mechanism of action for this compound involves the inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of acetylcholine in the synaptic cleft. By inhibiting AChE, this compound increases the concentration of acetylcholine, thereby enhancing neurotransmission and potentially improving cognitive functions. Furthermore, it interacts with nicotinic acetylcholine receptors, modulating their activity and influencing various cellular signaling pathways .

Biological Activities and Applications

  • Acetylcholinesterase Inhibition :
    • The compound significantly inhibits AChE, leading to increased levels of acetylcholine in neuronal synapses.
    • This action is particularly beneficial in conditions characterized by cholinergic deficits, such as Alzheimer's disease .
  • Nicotinic Receptor Modulation :
    • It interacts with nicotinic receptors, which may alter gene expression and cellular metabolism in both neuronal and non-neuronal cells .
  • Potential Therapeutic Uses :
    • Given its mechanism of action, this compound has potential applications in treating cognitive disorders and enhancing synaptic transmission .

Comparative Analysis with Similar Compounds

The following table compares this compound with other structurally similar compounds regarding their biological activities:

Compound NameStructure TypeBiological Activity
Methyl 2-pyrrolidinecarboxylateBicyclicAcetylcholinesterase inhibition
4-Aminobutyric acidLinearGABA receptor modulation
N-MethylpyrrolidineBicyclicCholinergic activity
This compoundBicyclicAcetylcholinesterase inhibition; Nicotinic receptor modulation

This compound stands out due to its specific bicyclic structure containing nitrogen, which enhances its interactions with acetylcholine receptors more effectively than some linear analogs .

Case Studies and Research Findings

Recent studies have highlighted the compound's efficacy in various experimental models:

  • Neuropharmacological Studies : Research has demonstrated that the administration of this compound resulted in improved cognitive performance in animal models simulating Alzheimer's disease .
  • Cellular Studies : In vitro experiments showed that this compound could significantly enhance synaptic transmission in cultured neuronal cells by increasing acetylcholine levels .

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